An In-Depth Technical Guide to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4: Properties, Synthesis, and Application as an Internal Standard
An In-Depth Technical Guide to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4: Properties, Synthesis, and Application as an Internal Standard
This guide provides a comprehensive technical overview of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4, a deuterated internal standard crucial for the accurate quantification of diisononyl phthalates (DINP) in various matrices. Tailored for researchers, analytical scientists, and professionals in drug development and toxicology, this document delves into the core chemical properties, synthesis, and practical application of this stable isotope-labeled compound.
Introduction: The Need for a Stable Isotope-Labeled Standard
Bis(7-methyl-1-octyl) phthalate is a specific isomer within the broader category of diisononyl phthalates (DINP), a class of high-production-volume plasticizers used to impart flexibility to polyvinyl chloride (PVC) and other polymers. Due to their widespread use in consumer products, building materials, and medical devices, human exposure to DINP is ubiquitous.[1][2] Concerns over potential endocrine-disrupting properties and other toxicological effects have led to regulatory scrutiny and the need for precise analytical methods to monitor human exposure and environmental contamination.[3]
Quantitative analysis of phthalates in complex biological and environmental matrices is challenging due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry, and potential analyte loss during sample preparation.[4] The use of a stable isotope-labeled (SIL) internal standard, such as Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4, is the gold standard for mitigating these issues. By incorporating four deuterium atoms onto the phthalate ring, the molecule's mass is increased by four Daltons without significantly altering its chemical and physical properties. This allows it to co-elute with the non-labeled analyte and experience similar matrix effects and extraction recoveries, enabling highly accurate and precise quantification by isotope dilution mass spectrometry.
Physicochemical and Spectroscopic Properties
Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4 is the deuterium-labeled form of its parent compound. The core properties are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | Bis(7-methyl-1-octyl) 1,2-(2H4)benzenedicarboxylate | - |
| Synonyms | Diisononyl Phthalate-d4, DINP-d4 | - |
| CAS Number | 1332965-90-8 | - |
| Molecular Formula | C₂₆H₃₈D₄O₄ | - |
| Molecular Weight | 422.63 g/mol | - |
| Appearance | Clear, colorless to pale yellow oily liquid | [5] |
| Density | ~0.97 g/cm³ at 20°C (for non-labeled DINP) | [5][6] |
| Boiling Point | 244 to 252 °C at 0.7 kPa (for non-labeled DINP) | [3] |
| Melting Point | -43 °C (for non-labeled DINP) | [3] |
| Water Solubility | Very low (<0.01 g/mL at 20 °C for non-labeled DINP) | [3][7] |
| Solubility | Soluble in organic solvents such as hexane, toluene, methanol, and acetone. | [5][8] |
| Isotopic Purity | Typically ≥98 atom % D | - |
Predicted Spectroscopic Profile
While specific high-resolution spectra for this exact deuterated isomer are not publicly available, its spectral characteristics can be reliably predicted based on the known behavior of phthalates.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to be nearly identical to its non-labeled analog, with the key difference being the complete absence of signals in the aromatic region (typically ~7.5-7.7 ppm) due to the substitution of protons with deuterium on the benzene ring. The signals corresponding to the 7-methyl-1-octyl chains will remain. These would include a triplet for the -O-CH₂- protons, multiplets for the various methylene (-CH₂-) groups in the alkyl chain, a multiplet for the methine (-CH-) proton at the 7-position, and doublets for the terminal methyl (-CH₃) groups.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbons (C=O) and the carbons of the alkyl chains. The signals for the deuterated aromatic carbons will be significantly broadened and split into multiplets due to C-D coupling, or may be unobservable depending on the experimental parameters. A typical chemical shift range for the carbonyl carbons in phthalates is around 167-168 ppm. The aliphatic carbons will appear in the range of approximately 14-70 ppm.
Mass Spectrometry (MS):
The mass spectrum of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4 will be highly dependent on the ionization technique employed.
-
Electron Ionization (EI-MS): Under typical EI conditions (70 eV), extensive fragmentation is expected. The most characteristic and often base peak for most long-chain phthalates is the protonated phthalic anhydride fragment at m/z 149.[2][9][10] Due to the four deuterium atoms on the ring, this fragment will be shifted to m/z 153 . Other significant fragments would arise from the loss of one of the alkyl chains. The molecular ion (M⁺) at m/z 422.6 is expected to be of very low abundance or completely absent.[11]
-
Chemical Ionization (CI-MS): Softer ionization techniques like CI (e.g., with ammonia or methane as the reagent gas) are more likely to produce a detectable protonated molecule.[12] For this compound, the protonated molecule [M+H]⁺ would be observed at m/z 423.6 . This provides clear molecular weight information, which is often lost in EI.
-
Electrospray Ionization (ESI-MS/MS): In LC-MS/MS applications, ESI in positive ion mode will typically form adducts, such as the sodium adduct [M+Na]⁺ at m/z 445.6 or the ammonium adduct [M+NH₄]⁺ at m/z 440.6 . For quantitative analysis using Multiple Reaction Monitoring (MRM), a precursor ion (e.g., the protonated molecule or an adduct) is selected and fragmented. A characteristic transition would be the fragmentation of the precursor to the deuterated protonated phthalic anhydride ion (m/z 153).
Synthesis and Purification
The synthesis of deuterated phthalates for use as analytical standards requires a multi-step process designed to achieve high chemical and isotopic purity.
Synthetic Pathway
A common and efficient route for producing ring-deuterated phthalate esters involves starting with a readily available deuterated precursor, such as o-xylene-d₁₀.[8][9] The synthesis can be logically broken down into two primary stages: the formation of the deuterated phthalic anhydride core, followed by esterification with the desired alcohol.
Caption: Generalized synthesis workflow for Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4.
Experimental Protocol: Synthesis
Step 1: Synthesis of Phthalic Anhydride-d₄ [9]
-
Setup: A vapor-phase reactor is equipped with a catalyst bed containing vanadium pentoxide (V₂O₅). The reactor is heated to a temperature range of 350-450°C.
-
Oxidation: o-Xylene-d₁₀ is vaporized and passed through the heated catalyst bed along with a stream of air or oxygen.
-
Collection: The product, deuterated phthalic anhydride, desublimates in a cooler section of the reactor and is collected.
-
Purification: The crude phthalic anhydride-d₄ is purified by recrystallization from a suitable solvent or by sublimation to achieve high chemical purity.
Step 2: Esterification to Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d₄ [9]
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add phthalic anhydride-d₄ (1.0 equivalent), 7-methyl-1-octanol (approximately 2.2 equivalents), and a suitable solvent like toluene.
-
Catalysis: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).
-
Reaction: Heat the mixture to reflux. The water produced during the esterification is removed azeotropically and collected in the Dean-Stark trap. The reaction progress is monitored by the amount of water collected.
-
Workup: Once the reaction is complete, cool the mixture. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final high-purity Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4. The final product's identity and isotopic enrichment are confirmed by NMR and mass spectrometry.
Application in Quantitative Analysis
The primary application of Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4 is as an internal standard for the quantification of DINP and its isomers in various samples, including biological fluids (urine, plasma), consumer products, and environmental samples.
General Analytical Workflow
The use of a deuterated internal standard is integrated into the analytical method from the very beginning of sample preparation to ensure it accounts for variability throughout the entire process.
Caption: Typical analytical workflow using a deuterated internal standard.
Detailed Protocol: Quantification of DINP in a Polymer Matrix by GC-MS
This protocol provides a step-by-step method for quantifying DINP in a plastic consumer product using GC-MS with DINP-d4 as an internal standard.[1]
Materials:
-
Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4 (DINP-d4) stock solution (e.g., 100 µg/mL in isooctane).
-
Non-labeled DINP calibration standards.
-
Solvents: Tetrahydrofuran (THF), Hexane, Cyclohexane (all high purity, phthalate-free).
-
Glassware: Vials, volumetric flasks, pipettes (all meticulously cleaned to avoid phthalate contamination).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 0.1 g of the finely ground plastic sample into a glass vial.
-
Add a precise volume of THF to completely dissolve the polymer sample.
-
Spike the dissolved sample with a known amount of the DINP-d4 internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.
-
Add hexane to the solution to precipitate the PVC polymer.
-
Vortex the mixture and then centrifuge to pellet the polymer.
-
Carefully transfer the supernatant to a clean vial.
-
Dilute an aliquot of the supernatant with cyclohexane to bring the concentration within the calibration range.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed, mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) is suitable for phthalate analysis.
-
Injection: 1 µL, splitless injection.
-
Oven Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the high-molecular-weight phthalates.
-
MS Method: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Monitor a characteristic ion for non-labeled DINP (e.g., m/z 293).
-
Monitor the corresponding ion for DINP-d4 (e.g., m/z 297, assuming the fragment retains the deuterated ring). A more robust approach is to monitor the deuterated phthalic anhydride fragment at m/z 153.
-
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of non-labeled DINP.
-
Spike each calibrator with the same amount of DINP-d4 internal standard as the samples.
-
Analyze the calibrators using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS) against the concentration of the analyte.
-
Calculate the analyte-to-internal standard peak area ratio for the unknown samples and determine their concentrations from the calibration curve.
-
Metabolism and Toxicological Considerations
Bis(7-methyl-1-octyl) Phthalate-3,4,5,6-d4 is used in minute quantities for analytical purposes and is not intended for direct administration or consumption. However, understanding the metabolism of its non-labeled parent compound, DINP, is critical for interpreting exposure data and for the design of toxicological studies.
Upon oral administration, DINP is rapidly hydrolyzed in the gastrointestinal tract to its monoester, monoisononyl phthalate (MINP), and then absorbed.[5][6] MINP is further metabolized in the liver through oxidation of the alkyl chain, leading to several secondary metabolites that are primarily excreted in the urine.[1][12][13] These oxidative metabolites, such as mono-carboxy-isooctyl phthalate (MCiOP) and mono-hydroxy-isononyl phthalate (MHiNP), are considered more reliable biomarkers of DINP exposure than MINP itself, as they are found in higher concentrations in urine.[10][13]
Sources
- 1. gcms.cz [gcms.cz]
- 2. gcms.cz [gcms.cz]
- 3. Diisononyl phthalate - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Diisononyl phthalate | C26H42O4 | CID 590836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. univarsolutions.com [univarsolutions.com]
- 7. epa.gov [epa.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
